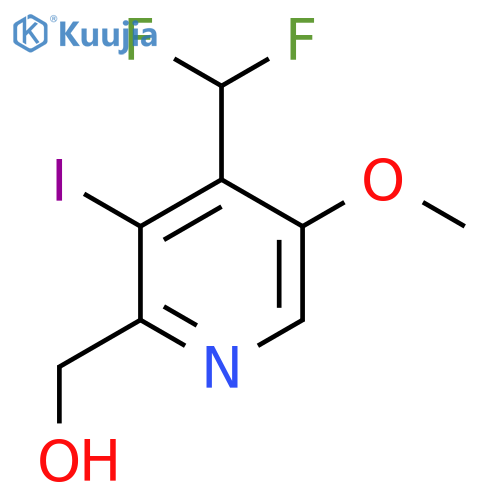Cas no 1805544-28-8 (4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol)

1805544-28-8 structure
商品名:4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol
CAS番号:1805544-28-8
MF:C8H8F2INO2
メガワット:315.055901527405
CID:4891429
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol
-
- インチ: 1S/C8H8F2INO2/c1-14-5-2-12-4(3-13)7(11)6(5)8(9)10/h2,8,13H,3H2,1H3
- InChIKey: TXZMUDKYZLAVNK-UHFFFAOYSA-N
- ほほえんだ: IC1C(CO)=NC=C(C=1C(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025049-500mg |
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol |
1805544-28-8 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029025049-1g |
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol |
1805544-28-8 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
| Alichem | A029025049-250mg |
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol |
1805544-28-8 | 95% | 250mg |
$970.20 | 2022-04-01 |
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1805544-28-8 (4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol) 関連製品
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
